molecular formula C17H19NO3S B14292165 4-(Benzenesulfonyl)-N-butylbenzamide CAS No. 114194-13-7

4-(Benzenesulfonyl)-N-butylbenzamide

Katalognummer: B14292165
CAS-Nummer: 114194-13-7
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DQMHOFAOTUICJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)-N-butylbenzamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to a butyl-substituted benzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-N-butylbenzamide typically involves the reaction of benzenesulfonyl chloride with N-butylbenzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzenesulfonyl chloride+N-butylbenzamideThis compound+HCl\text{Benzenesulfonyl chloride} + \text{N-butylbenzamide} \rightarrow \text{this compound} + \text{HCl} Benzenesulfonyl chloride+N-butylbenzamide→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzenesulfonyl)-N-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzenesulfide or benzenethiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)-N-butylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)-N-butylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The butylbenzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonamide: Lacks the butylbenzamide moiety, making it less lipophilic.

    N-butylbenzamide: Lacks the benzenesulfonyl group, reducing its potential for enzyme inhibition.

    4-(Benzenesulfonyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.

Uniqueness: 4-(Benzenesulfonyl)-N-butylbenzamide is unique due to the combination of the benzenesulfonyl and butylbenzamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

114194-13-7

Molekularformel

C17H19NO3S

Molekulargewicht

317.4 g/mol

IUPAC-Name

4-(benzenesulfonyl)-N-butylbenzamide

InChI

InChI=1S/C17H19NO3S/c1-2-3-13-18-17(19)14-9-11-16(12-10-14)22(20,21)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H,18,19)

InChI-Schlüssel

DQMHOFAOTUICJG-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.